

Ecotoxicology of Ammonium Nonanoate on Non-Target Organisms: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ammonium nonanoate

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Executive Summary

Ammonium nonanoate, a broad-spectrum contact herbicide, is derived from nonanoic acid, a naturally occurring fatty acid. Its herbicidal action stems from the disruption of plant cell membranes, leading to rapid desiccation.^{[1][2]} While valued for its rapid biodegradation and low persistence in soil and water, a thorough understanding of its ecotoxicological profile on non-target organisms is crucial for comprehensive environmental risk assessment.^{[2][3]} This guide provides a detailed overview of the known effects of **ammonium nonanoate** on a range of non-target terrestrial and aquatic organisms, presenting quantitative toxicity data, detailed experimental methodologies based on international guidelines, and insights into its mechanism of action.

Ecotoxicological Profile: Effects on Non-Target Organisms

Ammonium nonanoate exhibits a varied toxicity profile across different non-target species. Generally, it is considered to have low toxicity to mammals, birds, and bees, but can be moderately to highly toxic to aquatic invertebrates.^[4] Its rapid degradation in the environment is a key factor in mitigating long-term exposure and risk.^[2]

Aquatic Organisms

The aquatic environment is a key area of consideration for the ecotoxicology of any pesticide. Studies on **ammonium nonanoate** and its active ingredient, nonanoic acid, reveal varying degrees of toxicity to aquatic life.

Ammonium nonanoate is classified as moderately toxic to fish.[4]

- Acute Toxicity: A 96-hour acute toxicity study on rainbow trout (*Oncorhynchus mykiss*) reported a median lethal concentration (LC50) of 91 mg/L for nonanoic acid.[2]

Aquatic invertebrates, such as *Daphnia magna*, are generally more sensitive to **ammonium nonanoate** than fish, with the compound being classified as highly toxic to this group.[3][4]

- Acute Toxicity: The 48-hour median effective concentration (EC50) for immobilization in *Daphnia magna* exposed to nonanoic acid is 96 mg/L.[2] Another study on a similar compound reported a 48-hour EC50 of 8.3 mg/L for *Daphnia magna*. [5]

Data on the direct toxicity of **ammonium nonanoate** to algae is limited. However, studies on related fatty acid compounds provide an indication of potential effects.

- Growth Inhibition: A 72-hour study on the green algae *Desmodesmus subspicatus* with a C8-C18 fatty acid derivative showed an EC50 for growth rate inhibition of 14.7 mg/L.[6] For another related compound, the 72-hour EC50 for growth rate inhibition in *Scenedesmus subspicatus* was reported as 5.6 mg/L.[7]

Terrestrial Organisms

The impact of **ammonium nonanoate** on terrestrial non-target organisms is a critical aspect of its environmental risk profile.

Earthworms: **Ammonium nonanoate** is considered to be of low toxicity to earthworms. A 14-day study on *Eisenia fetida* in artificial soil showed no toxic effects up to the highest tested concentration of 1000 mg/kg of soil.[8]

- Acute Toxicity:
 - NOEC (No Observed Effect Concentration) for mortality: ≥ 1000 mg/kg soil (dry weight)[8]

- LOEC (Lowest Observed Effect Concentration) for mortality: > 1000 mg/kg soil (dry weight)[8]

Springtails: Specific data for **ammonium nonanoate** on springtails (*Folsomia candida*) is not readily available. However, the OECD 232 guideline provides a standardized method for assessing the effects of chemicals on their reproduction.[9][10]

Ammonium nonanoate is considered to have low toxicity to honey bees.[4] A study on the acute contact toxicity of pelargonic acid (nonanoic acid) to honey bees (*Apis mellifera*) was conducted, though specific quantitative results were not found in the initial searches.[11]

Vertebrates

Ammonium nonanoate is reported to have low toxicity to both birds and mammals.[4][12]

Quantitative Ecotoxicity Data

The following tables summarize the available quantitative data for the ecotoxicity of **ammonium nonanoate** and its active ingredient, nonanoic acid, on various non-target organisms.

Table 1: Aquatic Ecotoxicity of Nonanoic Acid/**Ammonium Nonanoate**

Organism	Species	Endpoint	Value (mg/L)	Exposure Duration	Reference
Fish	Oncorhynchus mykiss (Rainbow Trout)	LC50	91	96 hours	[2]
Aquatic Invertebrate	Daphnia magna (Water Flea)	EC50 (Immobilization)	96	48 hours	[2]
Aquatic Invertebrate	Daphnia magna	EC50	8.3	48 hours	[5]
Algae	Desmodesmus subspicatus	EC50 (Growth Rate)	14.7	72 hours	[6]
Algae	Scenedesmus subspicatus	EC50 (Growth Rate)	5.6	72 hours	[7]

Table 2: Terrestrial Ecotoxicity of Ammonium Nonanoate

Organism	Species	Endpoint	Value (mg/kg soil)	Exposure Duration	Reference
Earthworm	Eisenia fetida	NOEC (Mortality)	≥ 1000	14 days	[8]
Earthworm	Eisenia fetida	LOEC (Mortality)	> 1000	14 days	[8]

Experimental Protocols

The following sections detail the methodologies for key ecotoxicological experiments, based on OECD and ISO guidelines, which are standard protocols for assessing the environmental safety of chemicals.

Aquatic Toxicity Testing

This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.

- Test Organism: Rainbow trout (*Oncorhynchus mykiss*) is a commonly used species.
- Test Design: A static test where the test solutions are not renewed.
- Procedure:
 - Groups of fish are exposed to a range of concentrations of the test substance.
 - A control group is maintained in water without the test substance.
 - Mortality is recorded at 24, 48, 72, and 96 hours.
 - The LC50 value and its 95% confidence limits are calculated at each observation time.
- Test Conditions: Temperature, pH, and dissolved oxygen levels are monitored and maintained within a narrow range.

This test assesses the acute toxicity of a substance to *Daphnia magna* by determining the concentration that immobilizes 50% of the test organisms within 48 hours.[\[13\]](#)[\[14\]](#)

- Test Organism: *Daphnia magna*, less than 24 hours old.
- Test Design: A static test with at least five test concentrations in a geometric series.[\[13\]](#)
- Procedure:
 - Groups of daphnids are exposed to different concentrations of the test substance.
 - A control group is maintained in culture medium alone.
 - Immobilization (inability to swim) is observed at 24 and 48 hours.[\[15\]](#)
 - The EC50 value is calculated for the 48-hour exposure period.

- Test Conditions: The test is conducted in the dark at a constant temperature.

This test evaluates the effect of a substance on the growth of freshwater algae.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Test Organism: *Pseudokirchneriella subcapitata* or *Desmodesmus subspicatus*.[\[19\]](#)
- Test Design: Exponentially growing algal cultures are exposed to a range of test substance concentrations for 72 hours.[\[16\]](#)[\[18\]](#)
- Procedure:
 - Algal cultures are incubated with at least five concentrations of the test substance.
 - A control culture without the test substance is run in parallel.
 - Algal growth is measured at 24-hour intervals by cell counts or another biomass surrogate.
 - The EC50 for growth rate inhibition is calculated.
- Test Conditions: The test is performed under constant illumination and temperature.

Terrestrial Toxicity Testing

This test determines the acute toxicity of a substance to earthworms in artificial soil.[\[8\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Test Organism: Adult earthworms of the species *Eisenia fetida*.[\[22\]](#)
- Test Design: A 14-day test where earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil.[\[22\]](#)
- Procedure:
 - The test substance is thoroughly mixed with the artificial soil at various concentrations.
 - Groups of 10 adult earthworms are introduced into each test container.[\[24\]](#)
 - Mortality and behavioral changes are assessed after 7 and 14 days.[\[24\]](#)

- The LC50 is calculated for the 14-day exposure.
- Test Conditions: The test is conducted in the dark at a constant temperature and soil moisture content.

This test assesses the effect of a substance on the reproduction of the springtail *Folsomia candida*.[\[9\]](#)[\[10\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

- Test Organism: Age-synchronized juvenile *Folsomia candida*.[\[9\]](#)
- Test Design: A 28-day test where collembolans are exposed to the test substance in artificial soil.[\[9\]](#)
- Procedure:
 - The test substance is mixed into the artificial soil.
 - Ten juvenile collembolans are introduced into each test vessel.
 - After 28 days, the soil is processed to extract and count the number of surviving adults and offspring.
 - The EC50 for reproduction (the concentration causing a 50% reduction in the number of juveniles) is calculated.
- Test Conditions: The test is conducted under controlled temperature and light conditions.

This laboratory test evaluates the acute contact toxicity of a chemical to adult honey bees.[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

- Test Organism: Young adult worker honey bees (*Apis mellifera*).[\[32\]](#)
- Test Design: A dose-response test where bees are individually treated with a range of doses of the test substance.[\[30\]](#)
- Procedure:

- The test substance is dissolved in a suitable solvent and applied directly to the dorsal thorax of each bee.[32]
- Treated bees are kept in cages with access to a sucrose solution.
- Mortality is recorded at 4, 24, and 48 hours (and up to 96 hours if necessary).[30]
- The LD50 (the dose causing 50% mortality) is calculated.
- Test Conditions: The test is performed under controlled temperature and humidity.

This test assesses the potential of a substance to inhibit the activity of nitrifying bacteria in soil.
[17][33][34][35]

- Principle: The rate of ammonium oxidation to nitrite by soil microorganisms is measured in the presence of the test substance and compared to a control.[33]
- Procedure:
 - A soil slurry is prepared and amended with an ammonium source.
 - Different concentrations of the test substance are added to the slurries.
 - The formation of nitrite is measured over a short incubation period.
 - The concentration of the test substance causing 50% inhibition of nitrification (IC50) is determined.
- Test Conditions: The incubation is carried out at a constant temperature and pH.

Mechanism of Action and Signaling Pathways

The primary mode of action of **ammonium nonanoate** as a herbicide is the disruption of cell membranes.[1][2] The nonanoate anion, a fatty acid, penetrates the waxy cuticle of plants and intercalates into the lipid bilayer of cell membranes, leading to a loss of integrity, leakage of cellular contents, and rapid cell death.[8]

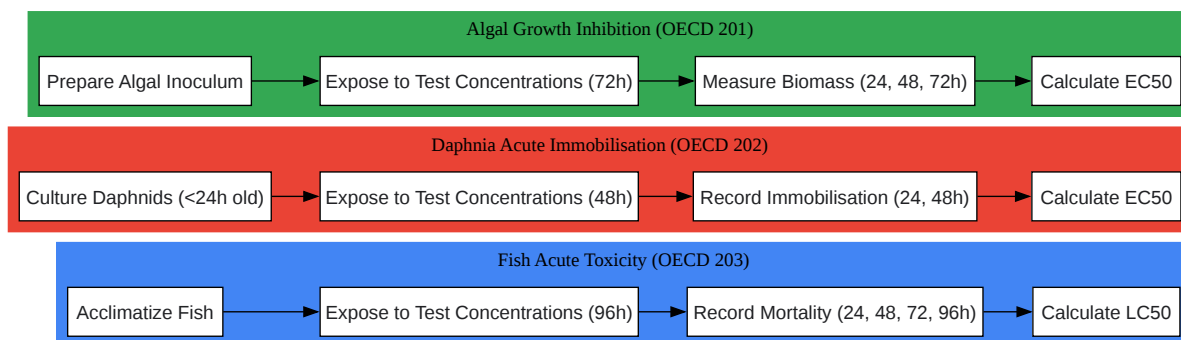
While the direct effects on plant cell membranes are well-documented, the specific signaling pathways affected in non-target organisms are less understood. However, based on the known effects of fatty acids, several potential mechanisms can be inferred:

- **Disruption of Cellular Signaling:** By altering the composition and fluidity of cell membranes, nonanoic acid can interfere with the function of membrane-bound receptors and signaling proteins. This could disrupt a wide range of cellular processes that rely on intact membrane signaling, including ion transport, nutrient uptake, and cell-to-cell communication.
- **Induction of Oxidative Stress:** The disruption of cell membranes can lead to the production of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.
- **Interference with Eicosanoid Signaling:** In invertebrates, fatty acids are precursors to eicosanoids, which are signaling molecules involved in immunity and other physiological processes.[36] Exogenous fatty acids like nonanoic acid could potentially interfere with these pathways.
- **Modulation of Olfactory Responses:** In some insects, fatty acids have been shown to act as repellents or attractants, indicating an interaction with the olfactory system and related signaling pathways.[25]

Further research is needed to elucidate the specific signaling pathways in various non-target organisms that are affected by exposure to **ammonium nonanoate**.

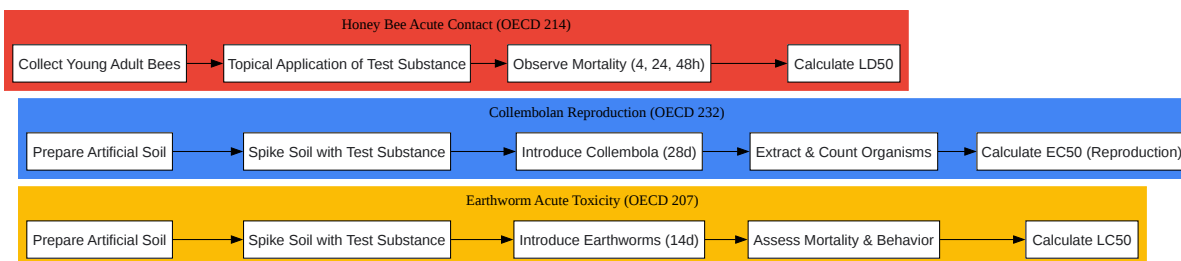
Visualizations

Experimental Workflow Diagrams



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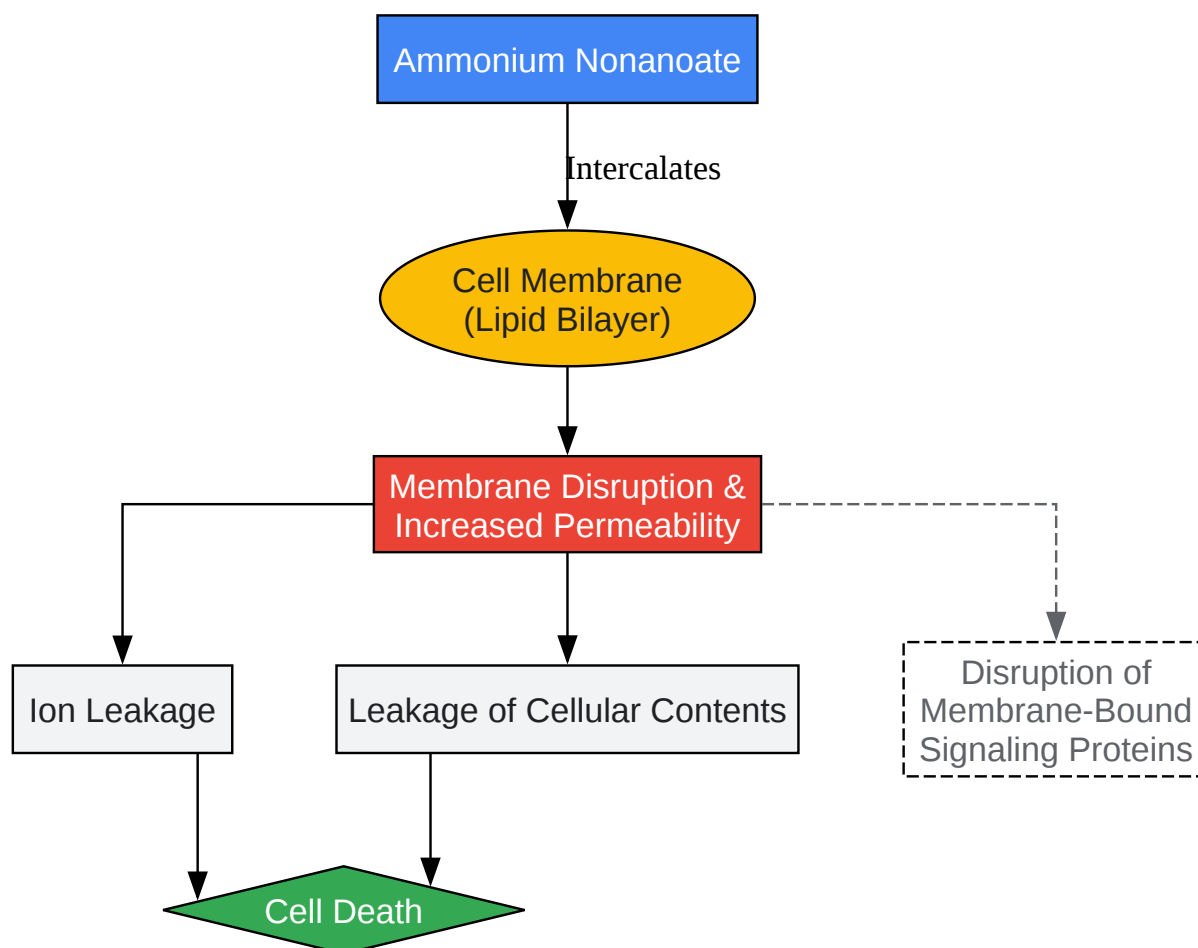
Caption: Standard experimental workflows for aquatic ecotoxicity testing.



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Caption: Standard experimental workflows for terrestrial ecotoxicity testing.

Signaling Pathway Diagram



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Caption: Proposed mechanism of cellular disruption by **ammonium nonanoate**.

Conclusion

Ammonium nonanoate presents a complex ecotoxicological profile. While its rapid environmental degradation mitigates long-term risks, its acute toxicity to certain non-target organisms, particularly aquatic invertebrates, warrants careful consideration in its application and risk management. This guide provides a consolidated resource of the current knowledge, highlighting the need for further research to fill existing data gaps, especially concerning

chronic toxicity to a wider range of species and the elucidation of specific signaling pathways affected in non-target organisms. The provided experimental protocols, based on internationally recognized guidelines, offer a framework for future research to generate the necessary data for a more complete environmental risk assessment of this widely used herbicide.

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